4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
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Overview
Description
4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic compound that features a thiophene ring, a piperidine ring, and a trifluoromethoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is often prepared through the hydrogenation of pyridine derivatives.
The final step involves the sulfonylation of the piperidine ring with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions, typically using a base such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent quality and yield. The process would also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-3-yl)phenol
- 4-Thiophen-3-yl-benzaldehyde
- 2-(Thiophen-3-yl)ethylphenyl]methyl)amine
Uniqueness
4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-thiophen-3-yl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-14-1-3-15(4-2-14)25(21,22)20-8-5-12(6-9-20)13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKHURLJVGMREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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